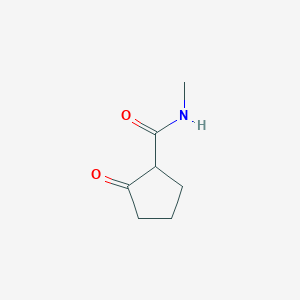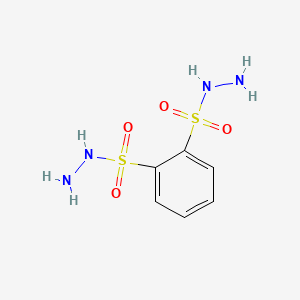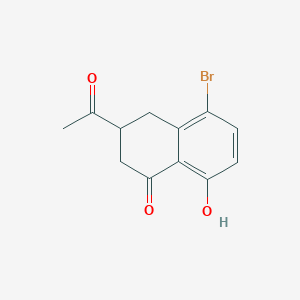
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone
Overview
Description
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, also known as 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, is a chemical compound found in a variety of plant species. It is an important intermediate in the synthesis of several pharmaceuticals and has been studied for its potential use as an anti-inflammatory and analgesic. It has also been studied for its potential use as an anti-cancer agent and for its potential to inhibit the growth of certain bacteria. In
Scientific Research Applications
Synthesis and Chemical Reactivity
- The study by Juneja and Dannenberg (1975) explores the dehydrohalogenation reactions of related compounds, shedding light on the mechanisms and product mixtures that can emerge from reactions involving halogenated naphthalenones. Such insights are crucial for synthetic chemistry applications, especially in designing compounds with specific properties for further study or application (Juneja & Dannenberg, 1975).
Asymmetric Synthesis and Optically Active Compounds
- Suzuki, Kimura, and Terashima (1986) discuss the bromolactonization of optically active acetals derived from similar compounds, which proceeds highly diastereoselectively. This process is crucial for the synthesis of optically active anthracyclinones, showcasing the potential pharmaceutical applications of such chemical reactions (Suzuki, Kimura, & Terashima, 1986).
Crystal Structure Analysis
- The work by Asiri et al. (2010) on the crystal structure analysis of naphthalene derivatives highlights the importance of understanding molecular interactions and hydrogen bonding patterns in designing compounds with desired physical and chemical properties (Asiri, Khan, Tan, & Ng, 2010).
Bioactive Compounds from Natural Sources
- Li et al. (2018) isolated new naphthalenone derivatives from endophytic bacteria, demonstrating the potential for discovering novel bioactive compounds with applications in medicine and biotechnology (Li, Zhang, Qi, Wang, & Xiang, 2018).
Synthesis and Molecular Structure
- Gouda et al. (2022) explored the synthesis and molecular structure of a compound with a selanylphenyl acetamide component, which was analyzed for its cytotoxicity and redox profile. This study illustrates the broad scope of research in designing compounds for potential therapeutic applications (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
properties
IUPAC Name |
3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-6(14)7-4-8-9(13)2-3-10(15)12(8)11(16)5-7/h2-3,7,15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJXLOWSXNDTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573715 | |
| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone | |
CAS RN |
83344-22-3 | |
| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)
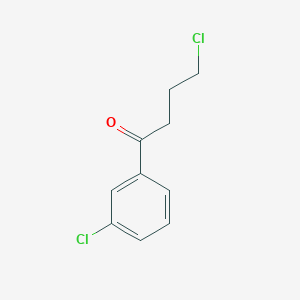


![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)
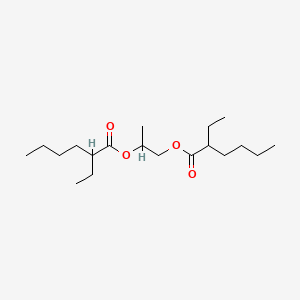


![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)
